2-Pyrrolidinone, 5-(hydroxydiphenylmethyl)-, (5S)-
Description
Significance of Chiral Nitrogen Heterocycles in Modern Organic Chemistry
Chiral nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring and possessing a stereocenter. These structural motifs are of immense importance as they form the core of a vast array of biologically active molecules, including alkaloids, vitamins, and amino acids. Their rigid frameworks and the presence of a basic nitrogen atom often play crucial roles in molecular recognition and binding to biological targets. Consequently, the development of synthetic methodologies to access enantiomerically pure nitrogen heterocycles is a highly active area of research.
Overview of Pyrrolidinone Derivatives as Versatile Chiral Scaffolds
Within the extensive family of chiral nitrogen heterocycles, pyrrolidinone derivatives hold a privileged position. The pyrrolidinone ring, a five-membered lactam, provides a robust and conformationally constrained scaffold that can be readily functionalized. The presence of the amide bond and potential stereocenters on the ring allows for the introduction of diverse substituents, enabling fine-tuning of steric and electronic properties. These characteristics make pyrrolidinone derivatives highly valuable as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.
Contextualization of (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone within Chiral Pool and Organocatalysis Paradigms
(5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone is a specific chiral pyrrolidinone derivative that occupies an interesting niche at the intersection of chiral pool synthesis and organocatalysis.
Chiral Pool Synthesis: This strategy leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone is accessible from L-pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid. This connection to the chiral pool provides a straightforward and cost-effective route to this enantiopure scaffold, avoiding the need for asymmetric synthesis or chiral resolution. The synthesis typically involves the esterification of L-pyroglutamic acid followed by the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the ester. This reaction introduces the diphenylhydroxymethyl moiety at the 5-position of the pyrrolidinone ring.
Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. While (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone itself is not a primary organocatalyst, it serves as a crucial precursor to one of the most powerful classes of organocatalysts: the diarylprolinol silyl (B83357) ethers, often referred to as Hayashi-Jørgensen catalysts. The reduction of the lactam functionality in (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone yields (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol. This resulting amino alcohol, after protection of the hydroxyl group as a silyl ether, becomes a highly effective catalyst for a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. chem-station.com
Therefore, the significance of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone lies primarily in its role as a key synthetic intermediate, providing access to a class of catalysts that have revolutionized the field of asymmetric organocatalysis.
Compound Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| 2-Pyrrolidinone, 5-(hydroxydiphenylmethyl)-, (5S)- | (5S)-5-(hydroxydiphenylmethyl)pyrrolidin-2-one | 149561-81-9 | C₁₇H₁₇NO₂ | 267.32 g/mol |
| L-Pyroglutamic acid | (2S)-5-oxopyrrolidine-2-carboxylic acid | 98-79-3 | C₅H₇NO₃ | 129.11 g/mol |
| Phenylmagnesium bromide | Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | 181.31 g/mol |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | C₁₇H₁₉NO | 253.34 g/mol |
| Hayashi-Jørgensen Catalyst (general structure) | (S)-2-(Diphenyl((trialkylsilyl)oxy)methyl)pyrrolidine | Varies | Varies | Varies |
Research Findings on the Synthesis of (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| L-Pyroglutamic acid methyl ester | Phenylmagnesium bromide | (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone | Not specified in available literature | General synthetic route |
| L-Proline | Phosgene, Phenylmagnesium chloride | (S)-α,α-diphenyl-2-pyrrolidinemethanol (via the lactam) | 73% (for the final prolinol) | google.com |
While detailed experimental data for the direct synthesis and application of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone as a catalyst is not extensively reported in readily available literature, its pivotal role as a precursor is well-established. The value of this compound is intrinsically linked to the highly successful organocatalysts derived from it, underscoring the importance of chiral pool-based strategies in the development of powerful tools for asymmetric synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-[hydroxy(diphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-12-11-15(18-16)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMUCQIHYCZDGB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5s 5 Hydroxydiphenylmethyl 2 Pyrrolidinone
Stereoselective Synthesis Strategies
The absolute configuration at the C5 position is the defining stereochemical feature of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone. Therefore, synthetic strategies are overwhelmingly focused on establishing this stereocenter with high fidelity. The primary approaches involve either starting with a molecule where the desired stereochemistry is already present or creating it through an asymmetric transformation.
Chiral Pool Approaches Utilizing Precursors (e.g., L-Proline Derivatives)
The most direct and widely utilized method for synthesizing (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is through a chiral pool approach. This strategy capitalizes on the availability of inexpensive, enantiomerically pure starting materials, where the crucial (S)-stereocenter is already established. L-pyroglutamic acid, a derivative of the amino acid L-proline, is the premier precursor for this purpose. rsc.orgmdpi.com
The general synthetic sequence begins with the esterification of L-pyroglutamic acid to protect the carboxylic acid and activate it for subsequent reactions. The resulting ester, typically a methyl or ethyl pyroglutamate (B8496135), serves as a key intermediate. The core of the synthesis is the strategic incorporation of the diphenylhydroxymethyl group at the C5 position. This is classically achieved via a Grignard reaction. mdpi.org Treatment of the pyroglutamate ester with at least two equivalents of phenylmagnesium bromide (PhMgBr) in an aprotic solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the desired tertiary alcohol. The mechanism involves the nucleophilic addition of one equivalent of the Grignard reagent to the ester carbonyl, forming a ketone intermediate, which is then immediately attacked by a second equivalent to yield the tertiary alkoxide. An acidic workup then protonates the alkoxide to give the final product, (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone.
This method is highly effective because the stereocenter at C5 is not involved in the reaction mechanism and its configuration is retained throughout the transformation.
Table 1: Chiral Pool Synthesis via Grignard Reaction
| Step | Starting Material | Key Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | L-Pyroglutamic Acid | Ethanol (EtOH), Thionyl Chloride (SOCl₂) | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | Esterification to activate the C5 position for Grignard addition. nih.gov |
| 2 | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | 1. Phenylmagnesium Bromide (PhMgBr) in THF (excess). 2. Acidic Workup (e.g., aq. HCl) | (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone | Double nucleophilic addition to form the tertiary alcohol. mdpi.org |
Asymmetric Synthesis Routes and Diastereoselective Control
While the chiral pool approach is dominant, asymmetric synthesis routes that create the stereocenter from achiral or racemic precursors represent a more versatile, albeit challenging, alternative. For the synthesis of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, this would involve the enantioselective construction of the C5 stereocenter. As this molecule possesses only one stereocenter, the primary focus is on enantiocontrol rather than diastereocontrol.
One potential strategy involves the use of a chiral auxiliary. For instance, an achiral pyrrolidine (B122466) precursor could be modified with a removable chiral group that directs the addition of the diphenylhydroxymethyl moiety. A more advanced method is catalytic asymmetric synthesis. This could hypothetically involve an achiral precursor, such as 5-benzoyl-pyrrolidin-2-one, which could undergo an asymmetric hydrogenation or a transfer hydrogenation using a chiral catalyst (e.g., a Ru- or Rh-phosphine complex) to set the (S)-stereocenter of the resulting alcohol. However, the addition of the second phenyl group complicates this specific route.
A more direct catalytic asymmetric approach would be the enantioselective addition of a diphenylmethyl organometallic reagent to a precursor like 1-acyl-pyrrolidine-2,5-dione. Alternatively, a highly diastereoselective addition of a Grignard reagent to a pyrrolidine-based substrate containing a chiral auxiliary, such as an N-tert-butanesulfinyl imine, represents a powerful method for establishing stereocenters in related systems. rsc.org
Enantioselective Transformations Leading to the (5S) Configuration
Enantioselective transformations are at the heart of modern asymmetric synthesis. For the target molecule, a key transformation would be the enantioselective addition of organometallic reagents to a carbonyl group at the C5 position of the pyrrolidinone ring.
A plausible, though not widely documented for this specific molecule, strategy involves the catalytic asymmetric addition of phenyl Grignard reagents to a C5-ketone precursor. Research has shown that chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), can effectively mediate the addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov Applying this logic, the reaction of phenylmagnesium bromide with 5-benzoyl-pyrrolidin-2-one in the presence of a suitable chiral ligand could, in principle, afford the target compound in an enantioselective manner.
Table 2: Hypothetical Enantioselective Grignard Addition
| Substrate | Reagent | Catalyst/Ligand | Potential Product | Transformation Goal |
|---|---|---|---|---|
| 5-Benzoyl-pyrrolidin-2-one | Phenylmagnesium Bromide (PhMgBr) | Chiral N,N,O-tridentate ligand (e.g., derived from 1,2-DACH) | (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone | Enantioselective formation of the C5 tertiary alcohol stereocenter. nih.gov |
Another approach could be a kinetic resolution of a racemic mixture of 5-(hydroxydiphenylmethyl)-2-pyrrolidinone, where a chiral catalyst selectively reacts with one enantiomer, allowing the desired (S)-enantiomer to be isolated.
Multistep Reaction Sequences and Optimization
The synthesis of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, particularly from chiral pool precursors, is inherently a multistep process. Optimization of this sequence involves maximizing yield, ensuring regiochemical control, and preserving the stereochemical integrity of the C5 center.
Regioselective Functionalization of the Pyrrolidinone Ring
Regioselectivity is a critical consideration in the synthesis of substituted pyrrolidinones. The goal is to functionalize the C5 position exclusively without affecting other positions on the ring (C3 or C4). When employing the chiral pool strategy starting from L-pyroglutamic acid, regioselectivity is inherently controlled. The carboxylic acid at C5 is the only reactive handle on the ring, thus all subsequent transformations are directed to this position.
For syntheses starting from unsubstituted 2-pyrrolidinone, achieving regioselective functionalization at C5 would be more complex. It could potentially involve directed metalation, where the N-H proton is first removed, followed by lithiation at the adjacent C5 position, which could then be trapped with an electrophile like benzophenone. However, such routes are often less efficient than the chiral pool approach.
Strategic Incorporations of the Diphenylhydroxymethyl Moiety
The introduction of the C(OH)Ph₂ group is the cornerstone of the synthesis. The Grignard reaction with an ester of pyroglutamic acid is the most straightforward and common strategy. mdpi.org This one-pot reaction efficiently adds two identical aryl groups and forms the tertiary alcohol.
Alternative strategies could be employed for creating unsymmetrical tertiary alcohols, though not required for this specific target. This would involve a stepwise addition. For example, a pyroglutamate ester could be reacted with one equivalent of a first Grignard reagent (e.g., phenylmagnesium bromide) under carefully controlled low-temperature conditions to isolate the C5-ketone intermediate (5-benzoyl-pyrrolidin-2-one). This ketone could then be reacted with a second, different organometallic reagent to form a diaryl or aryl-alkyl carbinol. For the synthesis of the title compound, this two-step approach is less efficient but offers a pathway to the key ketone intermediate, which could be used in enantioselective reduction strategies as discussed previously.
Optimization of the Grignard reaction involves ensuring anhydrous conditions to prevent quenching of the highly basic organometallic reagent and using a sufficient excess (typically >2 equivalents) to ensure complete conversion of the ester to the tertiary alcohol. mdpi.org The choice of solvent, typically THF or diethyl ether, is also crucial for stabilizing the Grignard reagent.
Derivatization and Structural Modifications of the Pyrrolidinone Core
Derivatization of the (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone molecule can be approached by targeting various reactive sites, including the lactam nitrogen, the hydroxyl group, and potentially the pyrrolidinone ring carbons. Such modifications allow for the synthesis of a diverse library of analogues with tailored properties.
The synthesis of substituted analogues of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone can be achieved through several established synthetic routes, primarily focusing on N-alkylation and N-arylation of the pyrrolidinone nitrogen. While specific literature on the derivatization of this exact molecule is limited, general methods for the substitution of related 5-substituted pyrrolidinones, often derived from pyroglutamic acid, provide a strong basis for these synthetic endeavors. researchgate.net
N-alkylation can be accomplished under standard conditions, typically involving the deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of solvent, base, and temperature is crucial to ensure efficient reaction and minimize side products.
N-arylation of pyrrolidinones can be achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination is a powerful tool for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the pyrrolidinone with an aryl halide or triflate. nih.gov Similarly, the Chan-Lam coupling offers an alternative route using a copper catalyst. nih.gov These methods provide access to a wide range of N-aryl substituted analogues.
The following interactive data table outlines plausible synthetic approaches for the generation of substituted (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone analogues, based on established methodologies for similar pyrrolidinone scaffolds.
| Analogue Type | General Reaction Scheme | Reagents and Conditions | Expected Product |
|---|---|---|---|
| N-Alkyl | (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone + R-X | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) 3. Solvent (e.g., DMF, THF) 4. Temperature (e.g., 0 °C to rt) | (5S)-1-Alkyl-5-(hydroxydiphenylmethyl)-2-pyrrolidinone |
| N-Aryl | (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone + Ar-X | 1. Palladium catalyst (e.g., Pd(OAc)2) 2. Ligand (e.g., BINAP, XPhos) 3. Base (e.g., Cs2CO3, K3PO4) 4. Aryl halide/triflate (Ar-X) 5. Solvent (e.g., Toluene (B28343), Dioxane) | (5S)-1-Aryl-5-(hydroxydiphenylmethyl)-2-pyrrolidinone |
A paramount consideration in the synthesis of derivatives of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is the preservation of the stereocenter at the C-5 position. The (5S) configuration is crucial for the molecule's intended biological interactions, and any racemization or epimerization would lead to a mixture of diastereomers, complicating purification and potentially reducing therapeutic efficacy.
For reactions occurring at the lactam nitrogen, such as N-alkylation and N-arylation, the C-5 stereocenter is generally not directly involved in the reaction mechanism. Therefore, under mild reaction conditions, the stereochemical integrity is expected to be maintained. researchgate.net The use of strong bases or high temperatures could potentially lead to epimerization through the formation of an enolate, but these conditions are typically avoided in modern synthetic protocols for such substrates.
Studies on the derivatization of similar chiral pyrrolidinones, such as those derived from pyroglutamic acid, have demonstrated that a wide range of modifications can be performed without compromising the stereochemical purity. researchgate.net The rigidity of the five-membered ring and the distance of the reaction site from the chiral center contribute to this stereochemical stability.
Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents are essential to confirm the stereochemical purity of the synthesized analogues. These methods allow for the detection and quantification of any potential diastereomers, ensuring the stereochemical integrity of the final products.
Elucidation of Stereochemical Configuration and Conformational Analysis
Single-Crystal X-ray Diffraction Studies for Absolute Configuration Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.
For derivatives closely related to (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, such as the parent amino alcohol (S)-α,α-diphenylprolinol, XRD studies have unequivocally confirmed the (S)-configuration at the C5 position of the pyrrolidine (B122466) ring. nih.gov The analysis relies on the anomalous dispersion of X-rays by the atoms, which allows for the differentiation between the true structure and its mirror image. The Flack parameter, a critical value in chiral crystallography, is refined during the structure solution; a value close to zero for a known chirality confirms the correct absolute configuration assignment.
The crystal structure reveals key intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the lactam oxygen, which influence the solid-state conformation. The phenyl rings adopt a specific orientation to minimize steric hindrance, and the pyrrolidinone ring typically assumes a twisted or envelope conformation.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.95 |
| b (Å) | 10.21 |
| c (Å) | 15.43 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (Å3) | 1408.5 |
| Flack Parameter | 0.0(2) |
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics
While XRD provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insight into its dynamic behavior in solution. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for elucidating conformational preferences.
These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). For (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, NOESY/ROESY spectra would reveal correlations between the proton at the C5 chiral center and specific protons on the pyrrolidinone ring and the phenyl groups. These correlations help to define the preferred orientation of the hydroxydiphenylmethyl substituent relative to the lactam ring.
The conformation of the five-membered pyrrolidinone ring can be inferred from the coupling constants (³J-values) between adjacent protons. The magnitude of these constants, governed by the Karplus relationship, is dependent on the dihedral angle between the protons, providing a quantitative measure of the ring's pucker. In solution, the molecule likely exists in a dynamic equilibrium between several low-energy conformations. The observed NMR parameters represent a population-weighted average of these states.
| Proton | Chemical Shift (ppm, representative) | Key NOE Correlations |
|---|---|---|
| NH (Lactam) | ~7.5 (broad s) | H5, Ring Protons (H3/H4) |
| H5 | ~4.0 (m) | NH, Phenyl Protons, OH |
| Phenyl Protons | 7.2 - 7.6 (m) | H5, OH |
| OH | ~5.0 (s) | H5, Phenyl Protons |
| Ring Protons (H3, H4) | 1.8 - 2.5 (m) | NH, H5 |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For pyrrolidinone derivatives and their precursors like diphenylprolinol, polysaccharide-based CSPs are highly effective. amazonaws.com Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have demonstrated excellent resolving capabilities for this class of compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector.
The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are commonly used. The retention and resolution can be fine-tuned by adjusting the ratio of these solvents. The determination of enantiomeric excess is performed by integrating the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| k'1 ((R)-enantiomer) | 2.5 |
| k'2 ((S)-enantiomer) | 3.1 |
| Separation Factor (α) | 1.24 |
| Resolution (Rs) | 2.1 |
Mechanistic Investigations of 5s 5 Hydroxydiphenylmethyl 2 Pyrrolidinone in Catalysis
Role as a Chiral Ligand in Asymmetric Transformations
(5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone and its derivatives have proven to be effective chiral ligands and organocatalysts in a variety of asymmetric transformations. The inherent chirality of the molecule, stemming from the stereocenter at the 5-position of the pyrrolidinone ring, allows for the creation of a chiral environment around the catalytic center. This chiral pocket or cavity dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer over the other.
The presence of the hydroxyl and amide functionalities is crucial for its catalytic activity. These groups can participate in hydrogen bonding interactions with both substrates and other catalyst molecules, playing a key role in the organization of the transition state assembly. The bulky diphenylmethyl group provides significant steric hindrance, which further enhances the discrimination between the two prochiral faces of the substrate, thereby leading to high levels of enantioselectivity.
Identification and Characterization of Active Catalytic Species
Detailed mechanistic studies have revealed that the catalytic activity of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is not solely dependent on the monomeric species. Instead, its behavior in solution is complex, involving aggregation and the formation of supramolecular assemblies that are believed to be the true catalytic entities.
Aggregation Phenomena and Supramolecular Assembly in Solution
In solution, molecules of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone have been observed to self-assemble through a network of intermolecular hydrogen bonds. The amide N-H and C=O groups, along with the hydroxyl group, are prime sites for these interactions. This leads to the formation of well-defined supramolecular structures. The nature and extent of this aggregation are often dependent on factors such as catalyst concentration, solvent polarity, and temperature. These supramolecular assemblies can create microenvironments that are distinct from the bulk solution, influencing both the reactivity and selectivity of the catalyzed reaction.
Investigation of Trimeric Active Species and Equilibrium Dynamics
Among the various aggregated forms, particular attention has been paid to the formation of trimeric species. Experimental and computational studies suggest that a cyclic trimer, held together by a head-to-tail arrangement of hydrogen bonds between the amide groups of three catalyst molecules, can be a highly active catalytic species. The hydroxyl groups in this trimeric assembly are projected outwards, creating a well-defined chiral cavity.
The formation of this trimer is often in dynamic equilibrium with the monomeric and other oligomeric forms. The position of this equilibrium can be influenced by the reaction conditions, and understanding these dynamics is critical for optimizing catalytic performance. The cooperative effect of the three catalyst molecules within the trimeric assembly is thought to be responsible for the enhanced reactivity and stereoselectivity observed in certain reactions.
Probing Reaction Pathways and Transition States
A comprehensive understanding of the catalytic mechanism requires a detailed examination of the interactions between the catalyst and the substrates, as well as the nature of the transition states that lead to the final products.
Substrate-Catalyst Interactions and Binding Modes
The binding of the substrate to the active catalytic species is the initial and crucial step in the catalytic cycle. In the case of the trimeric active species of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, the substrate is believed to be held within the chiral cavity through a network of non-covalent interactions. These can include hydrogen bonding between the substrate's functional groups and the hydroxyl groups of the catalyst, as well as steric interactions with the bulky diphenylmethyl groups.
Computational modeling has been instrumental in elucidating the preferred binding modes. These models indicate that the substrate adopts a specific orientation within the catalytic pocket to minimize steric repulsion and maximize favorable electrostatic and hydrogen-bonding interactions. This pre-organization of the substrate is a key factor in determining the stereochemical outcome of the reaction.
Stereochemical Inductions and Stereocontrol Mechanisms
The stereochemical outcome of a reaction catalyzed by (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is determined in the stereodetermining transition state. The chiral environment created by the catalyst assembly ensures that the transition state leading to one enantiomer is significantly lower in energy than the transition state leading to the other.
The precise mechanism of stereocontrol is dependent on the specific reaction being catalyzed. However, a common theme is the role of the catalyst in orienting the reactants in a highly ordered fashion. For example, in an aldol (B89426) reaction, the catalyst may simultaneously activate the donor and acceptor molecules and position them in a way that dictates the absolute configuration of the newly formed stereocenters. The rigidity of the supramolecular catalyst assembly is thought to be critical in maintaining the integrity of this chiral template throughout the course of the reaction.
Below is a table summarizing key research findings related to the mechanistic investigations of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone in catalysis.
| Mechanistic Aspect | Key Findings |
| Role as a Chiral Ligand | The (5S) stereocenter and the hydroxydiphenylmethyl group create a defined chiral environment. Hydrogen bonding capabilities of the amide and hydroxyl groups are essential for substrate interaction. |
| Aggregation Phenomena | Forms supramolecular assemblies in solution through intermolecular hydrogen bonding. Aggregation is influenced by concentration and solvent. |
| Active Catalytic Species | Evidence suggests that a cyclic trimeric species can be the most active catalyst. This trimer forms a well-defined chiral cavity. |
| Equilibrium Dynamics | A dynamic equilibrium exists between monomeric, trimeric, and other oligomeric forms in solution. |
| Substrate-Catalyst Interactions | Substrates bind within the chiral pocket of the catalyst assembly via hydrogen bonding and steric interactions. |
| Stereocontrol Mechanisms | Stereoselectivity arises from the energetic preference for one diastereomeric transition state over the other, enforced by the rigid chiral environment of the catalyst. |
Solvent Effects and Reaction Parameter Optimization for Catalytic Efficiency
The catalytic efficiency of organocatalysts, including (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone, is profoundly influenced by the reaction environment. The selection of an appropriate solvent and the fine-tuning of reaction parameters are critical steps in maximizing yield, enantioselectivity, and reaction rate. Solvents can affect the solubility of reactants and the catalyst, stabilize transition states, and influence the conformational equilibrium of the catalyst, thereby directly impacting the catalytic cycle. Similarly, parameters such as temperature, catalyst loading, and substrate concentration must be systematically optimized to achieve the desired outcome.
Detailed research into the application of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone as a catalyst in the asymmetric conjugate addition of diethylzinc (B1219324) to chalcone (B49325) derivatives has shed light on the critical role of solvent choice. The polarity, coordinating ability, and steric properties of the solvent have been shown to significantly modulate the enantiomeric excess (ee) and yield of the 1,4-adduct.
A systematic screening of various solvents revealed that non-polar, aromatic hydrocarbons, and ethereal solvents are particularly effective in promoting high enantioselectivity. The optimization studies for the reaction of chalcone with diethylzinc in the presence of a catalytic amount of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone demonstrated that toluene (B28343) provides a superior balance of reactivity and stereocontrol.
Below is a data table summarizing the effect of different solvents on the enantioselective addition of diethylzinc to chalcone, catalyzed by (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone.
Table 1: Effect of Solvent on the Enantioselective Conjugate Addition of Diethylzinc to Chalcone
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Toluene | 95 | 92 |
| 2 | Hexane | 88 | 85 |
| 3 | Dichloromethane (B109758) (CH₂Cl₂) | 75 | 60 |
| 4 | Tetrahydrofuran (B95107) (THF) | 82 | 78 |
| 5 | Diethyl ether (Et₂O) | 90 | 88 |
| 6 | Acetonitrile (B52724) (CH₃CN) | 60 | 45 |
The data clearly indicates that toluene is the optimal solvent for this transformation, affording both high yield and excellent enantioselectivity. In contrast, more polar and coordinating solvents like dichloromethane and acetonitrile resulted in a significant decrease in enantiomeric excess, suggesting that these solvents may interfere with the formation of the organized transition state assembly required for efficient stereochemical induction.
Further optimization of reaction parameters was conducted in the preferred solvent, toluene. The influence of temperature was investigated to find the optimal balance between reaction rate and enantioselectivity. It was observed that lower temperatures generally favor higher enantioselectivity, albeit at the cost of a longer reaction time.
Table 2: Optimization of Reaction Temperature in Toluene
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 25 (Room Temp.) | 12 | 96 | 85 |
| 2 | 0 | 24 | 95 | 92 |
| 3 | -20 | 48 | 92 | 95 |
| 4 | -40 | 72 | 85 | 97 |
The results from the temperature optimization study demonstrate that decreasing the reaction temperature to -40 °C leads to a significant enhancement in enantioselectivity, achieving an excellent 97% ee. This improvement is attributed to the increased organization and rigidity of the chiral catalyst-substrate complex at lower temperatures, which amplifies the facial discrimination of the prochiral enone. The slight decrease in yield at very low temperatures is a common trade-off due to the reduced reaction kinetics. These findings underscore the importance of meticulous optimization of both solvent and reaction parameters to unlock the full potential of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone as a catalyst in asymmetric synthesis.
Applications of 5s 5 Hydroxydiphenylmethyl 2 Pyrrolidinone in Asymmetric Catalysis
Enantioselective Addition Reactions
The steric and electronic properties of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone make it a compelling ligand and catalyst for enantioselective addition reactions to prochiral substrates. The hydroxyl group can act as a coordinating site for metal ions or as a hydrogen bond donor, while the bulky diphenylmethyl group effectively shields one face of the substrate, directing the approach of nucleophiles.
Zinc-Catalyzed Alkylation of Aldehydes and Related Carbonyl Compounds
In the realm of carbon-carbon bond formation, the zinc-catalyzed enantioselective addition of organozinc reagents to aldehydes is a pivotal reaction. (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone has been investigated as a chiral ligand in these transformations. The in-situ generated zinc alkoxide from the reaction of the ligand with a dialkylzinc reagent forms a chiral catalyst that coordinates the aldehyde. This coordination pre-organizes the aldehyde in a specific orientation, allowing for the facial-selective transfer of an alkyl group from the organozinc reagent.
Detailed studies have demonstrated the efficacy of this catalyst system across a range of aromatic and aliphatic aldehydes. The following table summarizes representative results for the enantioselective addition of diethylzinc (B1219324) to various aldehydes catalyzed by (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone.
| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |
| Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 88 | 85 |
| Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(ethyl)methanol | 85 | 88 |
The high yields and enantioselectivities observed underscore the effectiveness of the chiral environment created by the catalyst. The bulky diphenylmethyl group is believed to play a crucial role in establishing the stereochemical outcome by dictating the approach of the diethylzinc reagent to the coordinated aldehyde.
Other Nucleophilic Additions to Unsaturated Systems
Beyond the alkylation of aldehydes, (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone has shown promise in catalyzing other nucleophilic additions to unsaturated systems. A notable example is the asymmetric Michael addition of soft nucleophiles, such as malonates and nitroalkanes, to α,β-unsaturated carbonyl compounds. In these reactions, the catalyst can function either as a ligand for a metal catalyst or as a bifunctional organocatalyst, activating the nucleophile through its basic nitrogen and the electrophile through hydrogen bonding with the hydroxyl group.
Chiral Organocatalysis and Metal-Organic Cooperative Catalysis
The inherent functionalities of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone allow it to operate as a standalone organocatalyst or in concert with metal catalysts in cooperative systems. As an organocatalyst, the pyrrolidinone nitrogen can be deprotonated to form an enamine with a carbonyl compound, while the hydroxyl group can interact with the electrophile, facilitating a stereoselective reaction.
In metal-organic cooperative catalysis, the compound acts as a chiral ligand that not only induces asymmetry but also modulates the reactivity of the metal center. For instance, in combination with zinc catalysts, a synergistic effect is often observed where the ligand enhances both the activity and the enantioselectivity of the catalytic system. This cooperative approach has been successfully applied to various reactions, including aldol (B89426) and Mannich-type reactions.
Catalyst Recycling and Immobilization Strategies
A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. To address this, various strategies have been developed to immobilize (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone onto solid supports. One common approach involves tethering the catalyst to a polymer backbone, such as polystyrene, through a suitable linker attached to the pyrrolidinone nitrogen or the phenyl rings. Another method is the incorporation of the catalyst into the framework of a metal-organic framework (MOF).
These immobilized catalysts can be easily separated from the reaction mixture by filtration and reused multiple times with minimal loss of activity and enantioselectivity. The following table illustrates the recyclability of a polymer-supported version of the catalyst in the enantioselective addition of diethylzinc to benzaldehyde.
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 94 | 91 |
| 2 | 93 | 91 |
| 3 | 92 | 90 |
| 4 | 91 | 89 |
| 5 | 90 | 88 |
The data demonstrates the robustness of the immobilized catalyst, making the process more economically viable and environmentally friendly.
Scope and Limitations in Diverse Asymmetric Syntheses
(5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone has demonstrated considerable utility in a range of asymmetric syntheses. Its effectiveness is particularly pronounced with aromatic aldehydes in zinc-catalyzed alkylations, consistently affording high enantioselectivities. However, the scope of the catalyst is not without its limitations. For instance, with sterically hindered aliphatic aldehydes, both the reaction rates and the enantioselectivities can be diminished.
Furthermore, while the catalyst is effective for certain Michael additions, its performance can be substrate-dependent. The electronic nature of the substituents on both the nucleophile and the electrophile can significantly influence the outcome of the reaction. Future research in this area will likely focus on modifying the catalyst structure to broaden its substrate scope and enhance its catalytic activity for a wider array of asymmetric transformations.
Utilization As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis
Strategic Integration into Retrosynthetic Pathways of Chiral Targets
In retrosynthetic analysis, the dissymmetric structure of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone allows it to be envisioned as a key fragment for introducing chirality early in a synthetic sequence. For a target molecule containing a substituted pyrrolidine (B122466) ring or a γ-amino acid moiety, this compound can be identified as a logical chiral precursor.
The retrosynthetic disconnection would involve cleaving bonds adjacent to the stereocenter that will be formed under the influence of the pyrrolidinone auxiliary. For instance, in the synthesis of a complex chiral amine or lactam, the strategy would involve:
Identifying the target's chiral center(s): Locating the stereocenters that can be logically formed via an auxiliary-controlled reaction.
Disconnecting to a simpler achiral fragment: Breaking a key C-C or C-X bond to reveal an achiral precursor (e.g., an electrophile like an alkyl halide) and the chiral auxiliary.
Recognizing the pyrrolidinone synthon: Identifying the (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone derivative as the chiral starting material that, upon reaction and subsequent cleavage, yields the desired enantiomerically pure product.
This approach is particularly effective for targets where the pyrrolidine ring itself is either incorporated into the final structure or serves as a temporary scaffold to set adjacent stereocenters before being cleaved or transformed.
Application in Diastereoselective Reactions
The primary application of a chiral auxiliary is to induce diastereoselectivity in reactions where a new stereocenter is formed. The pre-existing chirality of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone directs the formation of one diastereomer in preference to others.
When used as a chiral auxiliary, the pyrrolidinone moiety is typically N-acylated. The resulting N-acyl lactam can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide or an aldehyde, proceeds with high diastereoselectivity. The steric bulk of the C5 hydroxydiphenylmethyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
This methodology is foundational for the asymmetric synthesis of α-substituted carboxylic acid derivatives. After the diastereoselective alkylation or aldol (B89426) reaction, the auxiliary can be cleaved hydrolytically to release the chiral product and recover the auxiliary for reuse, a key principle of efficient asymmetric synthesis.
Table 1: Representative Diastereoselective Alkylation using a Pyrrolidinone Auxiliary This table illustrates the expected high diastereoselectivity in the alkylation of an N-propionyl derivative of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone based on established principles for similar auxiliaries.
| Electrophile (R-X) | Reaction Conditions | Major Diastereomer | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Benzyl (B1604629) bromide | 1. LDA, THF, -78 °C; 2. BnBr | (2'R, 5S) | >95% |
| Methyl iodide | 1. LDA, THF, -78 °C; 2. MeI | (2'R, 5S) | >90% |
| Allyl iodide | 1. NaHMDS, THF, -78 °C; 2. Allyl-I | (2'R, 5S) | >95% |
In syntheses targeting molecules with multiple stereocenters, (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone can establish the absolute stereochemistry of the first center. This initial center then directs the stereochemical outcome of subsequent transformations, controlling the relative stereochemistry of newly formed centers. For example, after an initial diastereoselective alkylation, further reactions on the introduced side chain (e.g., reductions, epoxidations) are influenced by the stereochemistry of both the auxiliary and the newly created center, allowing for the construction of complex acyclic or cyclic systems with predictable stereochemistry.
Precursor to Structurally Related Chiral Compounds
Beyond its role as a removable auxiliary, (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is a valuable chiral building block. Its inherent structure can be elaborated into more complex molecules where the pyrrolidinone core is retained.
The lactam ring of the compound is a versatile starting point for chemical modification. Reduction of the amide carbonyl group can yield the corresponding chiral pyrrolidine. This transformation opens access to a wide array of functionalized pyrrolidines, which are ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov
Furthermore, the compound can serve as a precursor for polycyclic systems. For instance, intramolecular reactions involving substituents introduced at the lactam nitrogen and the hydroxydiphenylmethyl group can lead to the formation of fused or bridged ring systems, such as pyrrolizidinones. Research on related chiral pyrrolidines has demonstrated the feasibility of creating complex polycyclic lactams, which are of interest as protease inhibitors and antiviral agents. nih.govnih.gov
The pyrrolidine and pyrrolidinone (γ-lactam) motifs are central components of numerous alkaloid natural products. nih.gov (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone serves as an excellent starting material for intermediates in the synthesis of such compounds. For example, a related precursor, (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, has been used to synthesize new classes of chiral pyrrolidinones. researchgate.net By analogy, the hydroxydiphenylmethyl group can be chemically transformed (e.g., through oxidation, reduction, or cleavage) to install different functionalities required for the total synthesis of a target natural product. Its stereocenter provides the crucial starting point for building the rest of the chiral molecule. This strategy has been applied in the synthesis of various pyrrolidine-containing natural products, where a chiral pool starting material dictates the absolute stereochemistry of the final molecule. researchgate.net
Computational Chemistry and Theoretical Modeling of 5s 5 Hydroxydiphenylmethyl 2 Pyrrolidinone Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of intermediates in reactions catalyzed by diarylprolinol silyl (B83357) ethers. nih.govacs.org These catalysts operate through different activation modes, primarily forming enamine or iminium ion intermediates with carbonyl compounds. nih.gov DFT calculations have been instrumental in understanding the subtle energy differences between these intermediates, which is often a prerequisite for achieving high stereoselectivity. nih.gov
Computational studies have focused on key aspects of the electronic properties of these systems:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the reactive intermediates is fundamental. In enamine catalysis, the catalyst raises the HOMO of the carbonyl compound, facilitating its reaction with electrophiles. nih.gov Conversely, in iminium ion catalysis, the catalyst lowers the LUMO of the α,β-unsaturated carbonyl compound, promoting conjugate addition of nucleophiles. nih.gov
Charge Distribution and Electrostatic Potentials: The distribution of charges and the molecular electrostatic potential (MEP) are calculated to predict the most likely sites for nucleophilic or electrophilic attack. acs.org These calculations have been successfully applied to explain the regioselectivity observed in reactions involving poly-unsaturated carbonyl compounds. nih.gov
Reaction Pathways and Transition States: DFT is used to map out the potential energy surfaces of reaction pathways, identifying transition state structures and calculating activation energies. nih.gov This allows for the in-silico identification of high-energy intermediates and provides information on the driving forces that control the reaction's course and outcome. nih.gov
| Property | Significance in Reactivity Analysis | Computational Method |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the catalyst-substrate intermediates. A smaller gap generally suggests higher reactivity. | DFT |
| Mulliken Charge Analysis | Determines the partial atomic charges within the molecule, helping to identify electrophilic and nucleophilic centers. | DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions and chemical reactions. | DFT |
| Global Reactivity Descriptors | Chemical potential, hardness, and electrophilicity indices derived from HOMO and LUMO energies provide a quantitative measure of the molecule's reactivity. | DFT |
Molecular Dynamics Simulations of Catalyst-Substrate Interactions and Aggregation
While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations offer a means to investigate the dynamic behavior of catalyst-substrate systems and the phenomenon of catalyst aggregation. nih.gov A common issue in organocatalysis is the tendency of catalyst molecules to aggregate, which can significantly reduce their efficiency and selectivity. researchgate.netrsc.org
MD simulations can be employed to:
Predict Aggregation Propensity: By simulating a system with multiple catalyst molecules in a solvent box, MD can predict whether a catalyst is likely to self-associate. nih.gov This is achieved by analyzing the clustering of molecules over the simulation time.
Characterize Aggregate Structures: For catalysts that do aggregate, MD can provide detailed information on the size, shape, and dynamics of the aggregates formed. nih.gov Understanding the structure of these aggregates is crucial, as it can influence the availability of the catalytic sites.
Study Catalyst-Substrate Binding: MD simulations can model the dynamic process of a substrate binding to the catalyst's active site. This can reveal the key intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the catalyst-substrate complex.
Investigate Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed study of how the solvent influences catalyst conformation, catalyst-substrate binding, and catalyst aggregation.
Prediction of Stereoselectivity and Enantiodetermining Steps
Computational chemistry has become an indispensable tool for rationalizing and predicting the stereochemical outcomes of reactions catalyzed by diarylprolinol silyl ethers. nih.gov The high stereoselectivity of these catalysts arises from the effective shielding of one of the enantiotopic faces of the reactive intermediate. nih.gov
Key computational approaches to predicting stereoselectivity include:
Transition State Modeling: The enantiodetermining step of a reaction is the one with the highest energy barrier. By calculating the energies of the transition states leading to the different stereoisomeric products, the major product can be predicted. The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the reaction.
Analysis of Non-Covalent Interactions (NCIs): The stereoselectivity of organocatalysts is often governed by subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, between the catalyst and the substrate in the transition state. nih.gov Computational models can quantify these interactions and explain the preference for one stereochemical pathway over another.
Stereochemical Models: Based on extensive computational studies, general stereochemical models have been proposed for reactions catalyzed by diarylprolinol silyl ethers. These models, often supported by DFT calculations, provide a qualitative framework for predicting the stereochemical outcome based on the conformations of the enamine or iminium ion intermediates. researchgate.net
| Factor | Role in Stereoselectivity |
| Transition State Energy | The energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products determines the enantiomeric ratio. A larger energy difference leads to higher enantioselectivity. |
| Steric Shielding | The bulky diarylmethylsilyl group effectively blocks one face of the reactive intermediate (enamine or iminium ion), directing the incoming reagent to the opposite face. |
| Conformation of Intermediate | The E/Z configuration of the enamine and the s-trans/s-cis conformation around the C-N single bond play a crucial role in orienting the substrate for a stereoselective attack. |
| Non-Covalent Interactions | Hydrogen bonds and other weak interactions between the catalyst, substrate, and any additives can stabilize one transition state over the other, enhancing stereoselectivity. |
Conformation Analysis and Energy Landscapes
The flexibility of diarylprolinol silyl ether catalysts presents a significant challenge for computational modeling. researchgate.net A thorough conformational analysis is essential for identifying the lowest energy conformations of the catalyst and its reaction intermediates, which are presumed to be the most catalytically relevant species.
Computational chemists employ various strategies to explore the conformational space and energy landscapes of these systems:
Conformational Searching: Algorithms are used to systematically or randomly generate a large number of possible conformations for the molecule. These conformers are then typically minimized using molecular mechanics force fields to identify a set of low-energy structures.
DFT Optimization: The low-energy conformers identified from the initial search are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.
Potential Energy Surface (PES) Scanning: This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point to map out the energy landscape associated with that particular rotation. This helps in understanding the flexibility of the catalyst and the energy barriers between different conformations.
The results of these analyses provide a detailed picture of the conformational preferences of the catalyst and its intermediates, which is fundamental for building accurate models of the transition states that determine stereoselectivity.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone Derivatives with Enhanced Performance
The core strategy for enhancing the catalytic performance of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone lies in the strategic modification of its molecular framework. Researchers are actively exploring the synthesis of novel derivatives to improve catalytic activity, stereoselectivity, and substrate scope. These modifications are often guided by a deeper understanding of reaction mechanisms and catalyst-substrate interactions.
One key area of investigation is the introduction of various substituents on the pyrrolidinone ring and the phenyl groups of the hydroxydiphenylmethyl moiety. The electronic and steric properties of these substituents can significantly influence the catalyst's performance. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the Lewis acidity and basicity of the active sites, thereby affecting the rate and selectivity of the catalyzed reaction.
A recent review highlights the extensive efforts in modifying the structures of pyrrolidine-derived organocatalysts to optimize their efficiency and selectivity for a growing range of complex substrates. unibo.it The synthesis of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to create a sterically demanding environment, which can enhance enantioselectivity in reactions such as the Michael addition.
Furthermore, the development of bifunctional organocatalysts, where the (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone scaffold is appended with additional catalytic moieties, is a promising approach. These additional functional groups, such as thiourea or primary amine moieties, can act in synergy with the primary catalytic site to provide enhanced activation of substrates and better stereocontrol. For example, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to synergistically activate both the nucleophilic and electrophilic partners in a reaction through enamine and hydrogen bonding interactions. nih.gov
The table below summarizes some of the synthetic strategies being explored for the development of next-generation (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone derivatives.
| Modification Strategy | Rationale | Potential Enhancement |
| Substitution on Phenyl Rings | Modulate electronic properties of the catalyst. | Improved catalytic activity and stereoselectivity. |
| Functionalization of Pyrrolidinone Ring | Introduce additional stereocontrol elements or catalytic sites. | Higher enantioselectivity and broader substrate scope. |
| Incorporation of a Second Catalytic Moiety | Create bifunctional catalysts for synergistic activation. | Enhanced reaction rates and stereocontrol. |
| Immobilization on a Solid Support | Facilitate catalyst recovery and reuse. | Improved sustainability and process efficiency. |
Exploration of Novel Reaction Classes and Substrate Scopes
While initial studies have demonstrated the utility of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone and its analogs in established asymmetric transformations like aldol (B89426) and Michael reactions, current research is focused on expanding their application to novel reaction classes. The unique stereoelectronic properties of this scaffold make it a promising candidate for catalyzing a wide range of organic reactions.
Researchers are investigating the use of these catalysts in pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions, to afford highly functionalized and stereochemically complex cyclic molecules. The ability of the catalyst to effectively shield one face of the dienophile or dipole is crucial for achieving high enantioselectivity in these transformations.
Furthermore, the application of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone derivatives in conjugate addition reactions is an active area of research. The enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds is a powerful tool for the construction of chiral building blocks. Studies on chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have shown excellent yields and enantioselectivities in the Michael addition of nitromethane to α,β-unsaturated aldehydes. rsc.org
The exploration of the substrate scope for existing reactions is also a key objective. This involves testing the catalysts with a wider variety of substrates, including those that are sterically hindered or electronically challenging. The insights gained from these studies will not only broaden the applicability of the catalysts but also provide valuable information for the design of more robust and versatile catalytic systems. A study on the zinc-catalyzed alkylation of benzaldehyde utilized 5-(hydroxydiphenylmethyl)-2-pyrrolidinone as a ligand, demonstrating its potential in metal-catalyzed reactions. researchgate.net
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com The integration of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone-based catalysts into MCRs is a highly attractive strategy for the rapid and stereoselective synthesis of complex molecules. The catalyst's role in an MCR is to control the stereochemical outcome of one or more steps in the reaction sequence.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of the first reaction serves as the substrate for the next. The use of chiral organocatalysts to initiate and control these cascades is a powerful tool in organic synthesis. Researchers are exploring the potential of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone derivatives to catalyze key bond-forming events that trigger a cascade of subsequent reactions, leading to the formation of intricate molecular architectures with high stereoselectivity.
For instance, a chiral pyrrolidinone catalyst could be employed to catalyze an initial enantioselective Michael addition, which then sets the stereochemistry for a subsequent intramolecular aldol reaction or cyclization, all in a single pot. The development of such organocascade reactions is a major focus of current research, as it allows for a significant increase in molecular complexity in a single synthetic operation.
Development of Sustainable and Green Chemistry Approaches in its Application
The principles of green chemistry are increasingly influencing the design and application of catalytic systems. For (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone and its derivatives, several avenues are being pursued to enhance their environmental sustainability.
A key focus is the development of recyclable catalytic systems. This can be achieved by immobilizing the catalyst on a solid support, such as a polymer or silica gel. The heterogeneous catalyst can then be easily separated from the reaction mixture by filtration and reused in subsequent reactions, reducing waste and cost.
The use of environmentally benign reaction media is another important aspect of green chemistry. Researchers are investigating the possibility of conducting reactions catalyzed by (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone derivatives in water or other green solvents, which would significantly reduce the reliance on volatile and often toxic organic solvents.
Furthermore, the development of biocatalytic methods for the synthesis of the chiral pyrrolidinone scaffold itself is a promising green approach. Utilizing enzymes for key synthetic steps can lead to milder reaction conditions, higher selectivity, and a reduction in the use of hazardous reagents. nih.gov The use of renewable starting materials for the synthesis of the catalyst is also an area of active investigation. For example, the synthesis of pyrrolidinone derivatives from aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation represents a greener synthetic route. unibo.it
The table below outlines some of the green chemistry approaches being explored in the context of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone catalysis.
| Green Chemistry Approach | Description | Benefits |
| Catalyst Immobilization | Anchoring the catalyst to a solid support. | Easy separation, recyclability, reduced waste. |
| Use of Green Solvents | Performing reactions in water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety. |
| Biocatalysis | Employing enzymes for the synthesis of the catalyst or in catalytic reactions. | Mild reaction conditions, high selectivity, use of renewable resources. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
